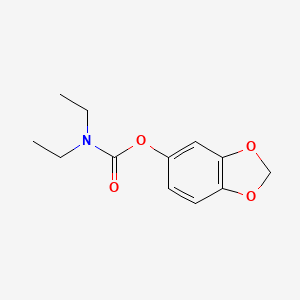![molecular formula C15H15NO2 B8488466 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile is an organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework imparts unique chemical properties that make it a subject of interest in scientific research.
準備方法
The synthesis of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile typically involves the formation of the spirocyclic ring followed by the introduction of the benzonitrile group. One common synthetic route includes the reaction of a suitable diol with a nitrile-containing compound under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
化学反応の分析
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids or amides.
科学的研究の応用
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
作用機序
The mechanism of action of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
類似化合物との比較
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound shares the spirocyclic core but has a boronic acid group instead of a benzonitrile group. It is used in different chemical reactions and applications.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group, making it useful in various organic transformations.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the benzonitrile group, which imparts distinct reactivity and potential for diverse applications.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile |
InChI |
InChI=1S/C15H15NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-5H,6-10H2 |
InChIキー |
NLOHYJWGGSKAMI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)C#N)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5-Methylthiophen-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B8488402.png)
![tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)



![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)

![Carbamic acid,[5-amino-2-(dimethylamino)-2'-fluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8488457.png)
![Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]-](/img/structure/B8488459.png)




